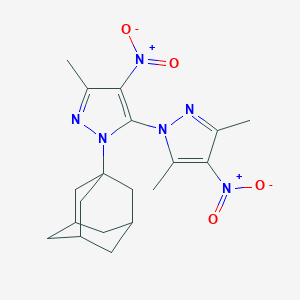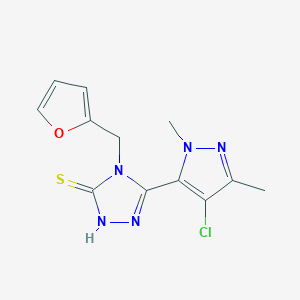
2'-(ADAMANTAN-1-YL)-3,5,5'-TRIMETHYL-4,4'-DINITRO-2'H-1,3'-BIPYRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is a complex organic compound that features a unique structure combining adamantane and bipyrazole moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while bipyrazole is a heterocyclic compound containing two pyrazole rings. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid . The resulting intermediate is then subjected to further reactions to introduce the bipyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The adamantyl and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the adamantyl or pyrazole rings.
Aplicaciones Científicas De Investigación
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can participate in redox reactions, while the adamantyl moiety can enhance lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in their functional groups.
Bipyrazole derivatives: Compounds such as 3,5-dimethyl-4-nitro-1H-pyrazole share the pyrazole moiety but differ in their substituents.
Uniqueness
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is unique due to the combination of the adamantyl and bipyrazole moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C19H24N6O4 |
|---|---|
Peso molecular |
400.4g/mol |
Nombre IUPAC |
1-[2-(1-adamantyl)-5-methyl-4-nitropyrazol-3-yl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C19H24N6O4/c1-10-16(24(26)27)12(3)22(20-10)18-17(25(28)29)11(2)21-23(18)19-7-13-4-14(8-19)6-15(5-13)9-19/h13-15H,4-9H2,1-3H3 |
Clave InChI |
AZLQUFLNCQTHSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B455318.png)

![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455323.png)

![4-nitro-3,4'-bis[1-(1-adamantyl)-1H-pyrazole]](/img/structure/B455325.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455329.png)
![2-Amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455332.png)
![diethyl 1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455333.png)

methanone](/img/structure/B455335.png)
![N-butyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455338.png)
![N-(3-chlorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455339.png)
![Ethyl 2-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455340.png)
